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Compound of Interest

Compound Name: 3-Aminobenzaldehyde

Cat. No.: B158843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Aminobenzaldehyde, a versatile organic compound with applications in the synthesis of

pharmaceuticals, dyes, and other fine chemicals.[1][2] The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic

characteristics, offering valuable data for compound identification, purity assessment, and

structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for 3-
Aminobenzaldehyde.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for 3-Aminobenzaldehyde.
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Proton
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

-CHO 8.49 s -

Ar-H 7.16 – 7.08 m -

Ar-H 6.98 d 7.3

Ar-H 6.72 d 7.5

-NH₂ 5.28 s -

Data obtained in DMSO-d₆ at 600 MHz.[3]

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for 3-Aminobenzaldehyde.

Carbon Chemical Shift (δ) in ppm

C=O 162.24

C-NH₂ 149.48

Ar-C 134.84

Ar-CH 129.78

Ar-CH 117.61

Ar-CH 117.44

Ar-CH 112.80

Data obtained in DMSO-d₆ at 151 MHz.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Aminobenzaldehyde will exhibit characteristic absorption bands for its

aldehyde, amino, and aromatic functionalities.
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Table 3: Characteristic IR Absorption Bands for 3-Aminobenzaldehyde.

Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

N-H (Amine) Stretch
3400-3250 (two bands

for primary amine)
Medium

C-H (Aromatic) Stretch 3100-3000 Medium to Weak

C-H (Aldehyde) Stretch
2830-2695 (often two

weak bands)
Weak

C=O (Aldehyde) Stretch ~1700 Strong

C=C (Aromatic) Stretch 1600-1450 Medium to Strong

C-N (Aromatic Amine) Stretch 1335-1250 Strong

N-H (Amine) Bend 1650-1580 Medium

C-H (Aromatic) Out-of-plane Bend 900-675 Strong

Expected ranges are based on typical values for aromatic aldehydes and amines.[4][5][6][7][8]

[9][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems. Aromatic compounds like 3-
Aminobenzaldehyde typically show multiple absorption bands.

Table 4: Expected UV-Vis Absorption Maxima for 3-Aminobenzaldehyde.
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Transition Expected λₘₐₓ (nm)

π → π ~200-220

π → π (Benzene Ring) ~250-280

n → π* (Carbonyl) ~300-330

The presence of the amino and aldehyde groups on the benzene ring is expected to cause a

bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.[11][12]

[13] The amino group, in particular, can lead to a band around 310 nm.[14]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Aminobenzaldehyde in about

0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[15]

Ensure the solid is completely dissolved.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and

the magnetic field is shimmed to ensure homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, set the parameters for the

¹³C NMR experiment and acquire the spectrum. Standard acquisition parameters are

typically used, but can be optimized as needed.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the spectrum. Phase and baseline corrections are applied, and the chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of

the solid 3-Aminobenzaldehyde is placed directly on the ATR crystal.[16] Pressure is

applied to ensure good contact.
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Background Spectrum: A background spectrum of the empty ATR crystal is recorded.

Sample Spectrum: The sample spectrum is then recorded. The instrument software

automatically subtracts the background spectrum from the sample spectrum to produce the

final IR spectrum.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the various functional groups.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of 3-Aminobenzaldehyde in a suitable UV-

transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be

adjusted to obtain an absorbance reading between 0.2 and 1.0. A blank solution containing

only the solvent is also prepared.[17]

Instrument Setup: Place the cuvette with the blank solution in the spectrophotometer and

record a baseline spectrum.[17]

Data Acquisition: Replace the blank cuvette with the sample cuvette and record the UV-Vis

spectrum over the desired wavelength range (typically 200-800 nm).

Data Analysis: The wavelength(s) of maximum absorbance (λₘₐₓ) are determined from the

spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 3-Aminobenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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